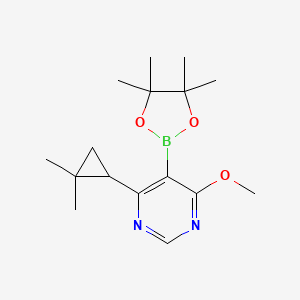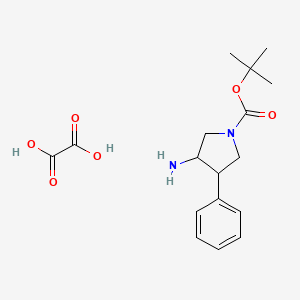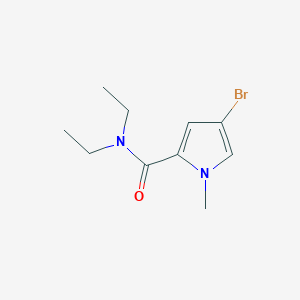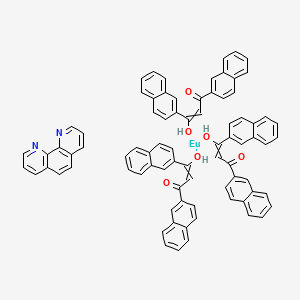
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline is a complex compound that has garnered significant interest due to its unique photoluminescent properties. This compound is part of a broader class of europium complexes that are known for their intense red luminescence, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline typically involves the reaction of europium salts with the ligands 3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one and 1,10-phenanthroline. The reaction is usually carried out in a solvent such as acetonitrile under reflux conditions . The resulting complex is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline primarily undergoes coordination reactions due to the presence of europium, a lanthanide metal. These reactions involve the formation of coordination bonds between europium and the ligands .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include europium salts (such as europium chloride or nitrate), 3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one, and 1,10-phenanthroline. The reactions are typically carried out in solvents like acetonitrile under reflux conditions .
Major Products
The major product of these reactions is the europium complex itself, which exhibits strong red luminescence due to the efficient energy transfer from the ligands to the europium ion .
Aplicaciones Científicas De Investigación
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline has a wide range of applications in scientific research:
Mecanismo De Acción
The luminescent properties of europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline are primarily due to the efficient energy transfer from the ligands to the europium ion. The ligands absorb ultraviolet or visible light and transfer the energy to the europium ion, which then emits light in the red region of the spectrum . This process is facilitated by the rigid conjugated system formed by the ligands, which enhances the luminescence properties of the complex .
Comparación Con Compuestos Similares
Similar Compounds
Europium complexes with 2-(phenylethynyl)-1,10-phenanthroline: These complexes also exhibit strong luminescence and are used in similar applications.
Europium complexes with 5-hydroxy-2-hydroxymethyl-4H-4-pyranone: Known for their photoluminescent properties and used in optoelectronic devices.
Uniqueness
Europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline is unique due to its specific ligand combination, which provides a rigid conjugated system that enhances its luminescent properties. This makes it particularly valuable in applications requiring strong and stable red luminescence .
Propiedades
Fórmula molecular |
C81H56EuN2O6 |
|---|---|
Peso molecular |
1305.3 g/mol |
Nombre IUPAC |
europium;3-hydroxy-1,3-dinaphthalen-2-ylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C23H16O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15,24H;1-8H; |
Clave InChI |
AXJKZZHPAHLROA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C3=CC4=CC=CC=C4C=C3)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


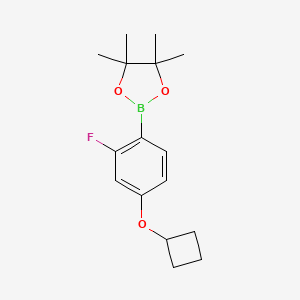
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
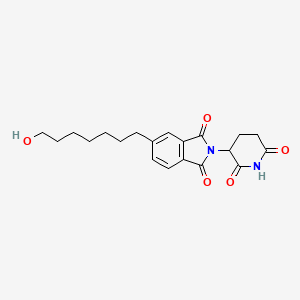
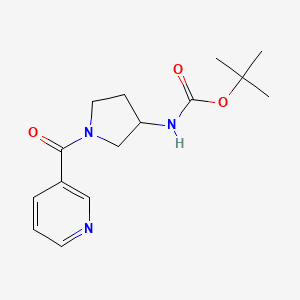
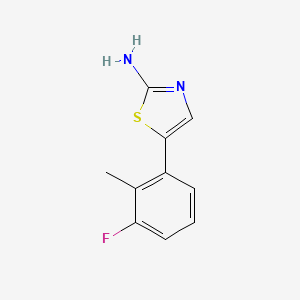
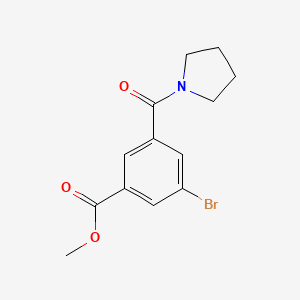
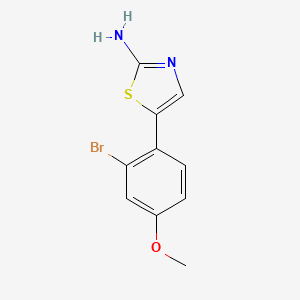
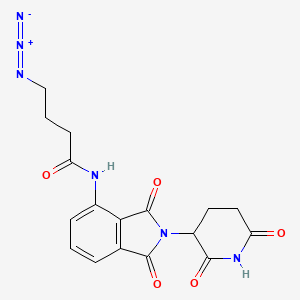
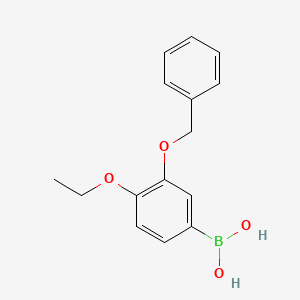
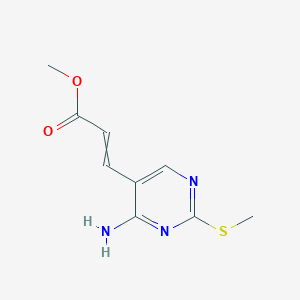
![7-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaene](/img/structure/B14776438.png)
